N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including a benzothiophenyl group, a dimethylaminoethyl group, and a trimethylpyrazolyl group attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the sulfonamide core. The benzothiophenyl group would likely contribute to the compound’s aromaticity, while the dimethylaminoethyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, while the benzothiophenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar sulfonamide group and the nonpolar benzothiophenyl group .Scientific Research Applications
Synthesis and Carbonic Anhydrase Inhibitory Activities
Compounds with sulfonamide, pyrazole, and chalcone pharmacophores demonstrate a broad range of biological activities, including inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes play critical roles in physiological processes such as pH regulation and ion transport. Research on sulfonamide derivatives has shown significant inhibitory action against carbonic anhydrase isoenzymes hCA I and hCA II, suggesting potential for the treatment of conditions like retinal and cerebral edema, epilepsy, and glaucoma. The novel compounds synthesized, particularly those with trimethoxy and dimethoxy derivatives, exhibit superior CA inhibitory activity, presenting a foundation for further drug development efforts (Tuğrak et al., 2021).
Antimicrobial and Antibacterial Applications
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising results as antibacterial agents. These compounds were tested against various bacterial strains, demonstrating high activities and suggesting their potential as novel antimicrobial agents. Such compounds could lead to the development of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have been explored for their anticancer activities and potential as radiosensitizers. These compounds, synthesized from various sulfonamide precursors, have been evaluated for their in vitro anticancer activity against human tumor cell lines. Some compounds showed higher activity than the standard drug doxorubicin, highlighting their potential as effective anticancer agents. Additionally, their ability to enhance the cell-killing effect of γ-radiation suggests a role in cancer treatment protocols that include radiotherapy (Ghorab et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-12-18(13(2)22(5)20-12)26(23,24)19-10-16(21(3)4)15-11-25-17-9-7-6-8-14(15)17/h6-9,11,16,19H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDMVBGZDQNGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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